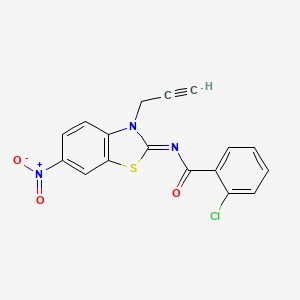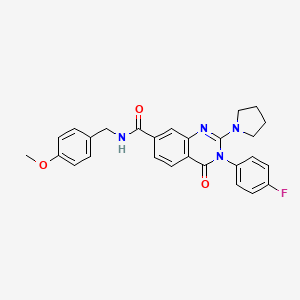![molecular formula C17H15N3O4S2 B2628298 Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797342-47-2](/img/structure/B2628298.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a compound that has been synthesized and evaluated for its activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities . It has been recognized as an important cancer drug target .
Synthesis Analysis
A series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles and thieno[3,2-c]-pyridin-2-yl imidazoles were designed, synthesized, and evaluated for their activin receptor-like kinase 5 (ALK5) activities . The synthesis was carried out in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of this compound has been optimized using standard DFT with a general gradient approximation of Perdew, Burke, and Ernzerhof (GGA-PBE) functionals and a double-ζ plus polarization (DZP) basis set with a 200 Ry charge density mesh cutoff .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts .Scientific Research Applications
Photovoltaics
Electron donor–acceptor (D–A) systems based on the BTZ motif have been extensively researched for use in photovoltaics . The BTZ group, being a strongly electron-accepting moiety, is particularly useful in photovoltaic applications.
Fluorescent Sensors
The BTZ motif is also used in the development of fluorescent sensors . These sensors can be used in various fields, including biological imaging and environmental monitoring.
Visible-Light Organophotocatalysts
Interestingly, the BTZ motif has potential use as visible-light organophotocatalysts . This application has not received any in-depth study yet, but the initial findings are promising.
Drug Discovery and Design
Thiadiazole derivatives, which include the BTZ motif, are used in molecular docking studies to predict binding energies and interactions with biological targets. This demonstrates their significance in drug discovery and design.
Bioimaging Probes
The BTZ group has been researched for use as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This can be particularly useful in medical diagnostics and research.
Photocatalytic Applications
Research has also been conducted into the photocatalytic applications of the BTZ group . This has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-12-3-5-13(6-4-12)26(22,23)14-9-20(10-14)17(21)11-2-7-15-16(8-11)19-25-18-15/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHKSSNCEMSMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)
![5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628221.png)






![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)

